Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate is an organoboron compound characterized by the presence of a trifluoroborate moiety and a pyrrolidine-substituted thiazole. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. The empirical formula of this compound is , with a molecular weight of approximately 211.04 g/mol, and it is classified under organoboron compounds due to the presence of boron in its structure .
The synthesis of potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate typically involves the reaction between a thiazole derivative and a pyrrolidine compound. The general method includes:
Technical details regarding the specific conditions (such as solvent choice and reaction time) are crucial for replicating the synthesis in a laboratory setting.
The molecular structure of potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate can be represented with the following features:
The structural formula can be represented in various formats, including SMILES notation as FB(F)(F)CN1CCCC1.C1=NC(=S)C=C1N=C(C)C, which conveys both connectivity and stereochemistry .
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate can participate in various chemical reactions due to its electrophilic nature:
These reactions are significant for synthesizing complex organic molecules and pharmaceuticals.
The mechanism of action of potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate primarily involves its role as a boron-based electrophile in organic synthesis:
This mechanism highlights its utility in constructing complex molecular architectures.
The physical and chemical properties of potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate include:
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate has several scientific uses:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: